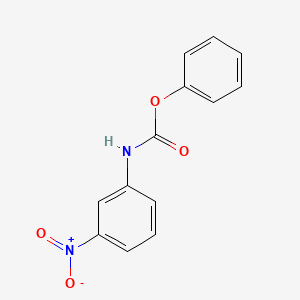

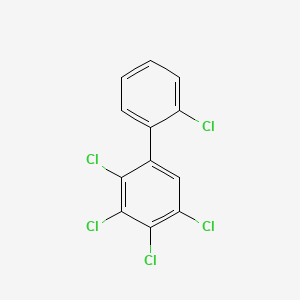

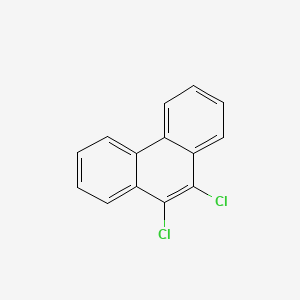

![molecular formula C9H17NO3 B1359984 Methyl [1-(methoxymethyl)cyclopentyl]carbamate CAS No. 1142197-99-6](/img/structure/B1359984.png)

Methyl [1-(methoxymethyl)cyclopentyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” is not clearly described in the search results .Molecular Structure Analysis

The molecular structure of “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” is represented by the InChI code1S/C9H17NO3/c1-12-7-9 (5-3-4-6-9)10-8 (11)13-2/h3-7H2,1-2H3, (H,10,11) . The molecular weight is 187.24 . Chemical Reactions Analysis

The specific chemical reactions involving “Methyl [1-(methoxymethyl)cyclopentyl]carbamate” are not detailed in the search results .Physical And Chemical Properties Analysis

“Methyl [1-(methoxymethyl)cyclopentyl]carbamate” has a molecular weight of 187.24 . It is recommended to be stored at a temperature of 28°C .Applications De Recherche Scientifique

Antileukemic Activity

Methyl [1-(methoxymethyl)cyclopentyl]carbamate and its derivatives have been explored for their antileukemic activity. A study found that bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, which include similar carbamate structures, were active against P388 lymphocytic leukemia, suggesting potential applications in leukemia treatment (Anderson, Heider, Raju, & Yucht, 1988).

Anticholinesterase Agents

Compounds based on the structure of methyl [1-(methoxymethyl)cyclopentyl]carbamate have been evaluated as potent inhibitors of cholinesterases. These inhibitors have shown effectiveness against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important for treating conditions like Alzheimer's disease (Luo et al., 2005).

Corrosion Inhibition

Methyl carbamate, a similar compound, demonstrated properties as a corrosion inhibitor for copper in acidic environments. This suggests potential applications in protecting metals from corrosion, which is significant in industrial processes (John, Kuruvilla, & Joseph, 2013).

Chemical Synthesis

In the field of chemical synthesis, methyl carbamate has been used for the mild cleavage of methoxycarbonyl derivatives, showcasing its utility in synthetic chemistry for producing amines and other compounds (Yeung et al., 2000).

Antineoplastic and Antifilarial Agents

Methyl [1-(methoxymethyl)cyclopentyl]carbamate derivatives have been studied for their potential as antineoplastic and antifilarial agents. These compounds demonstrated significant growth inhibition in cell studies and showed activity against adult worms in filarial infections (Ram et al., 1992).

Orientations Futures

Propriétés

IUPAC Name |

methyl N-[1-(methoxymethyl)cyclopentyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-12-7-9(5-3-4-6-9)10-8(11)13-2/h3-7H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDNYUVWMHJUFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCCC1)NC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl [1-(methoxymethyl)cyclopentyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

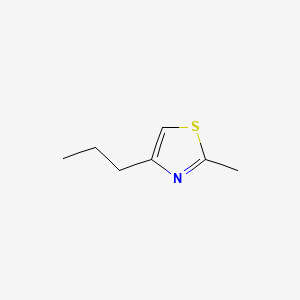

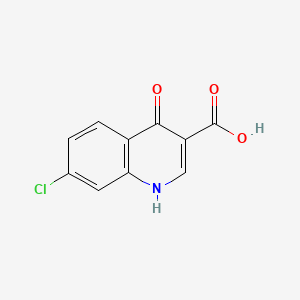

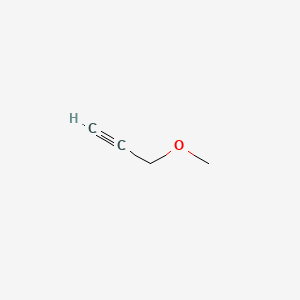

![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)